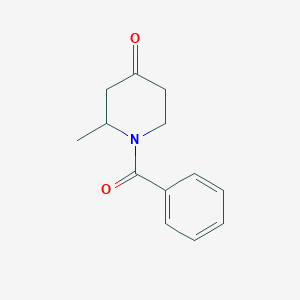

1-Benzoyl-2-methylpiperidin-4-one

Description

Significance of Piperidin-4-one Scaffold in Organic Synthesis and Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of natural products and synthetic pharmaceuticals. nih.govmdpi.com Its prevalence is due to its ability to serve as a versatile scaffold, allowing for the introduction of various substituents in a defined three-dimensional space. nih.govmdpi.com The piperidin-4-one skeleton, in particular, is a valuable building block in organic synthesis. The carbonyl group at the 4-position and the nitrogen atom provide two reactive sites for further functionalization, making it a key intermediate for constructing more complex molecular architectures. tandfonline.com

In medicinal chemistry, the piperidin-4-one nucleus is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities. doi.orgresearchgate.net These activities include antimicrobial, anticancer, antioxidant, and central nervous system effects. tandfonline.comdoi.org The ability to readily modify the piperidin-4-one core allows for the fine-tuning of pharmacological properties, making it an attractive template for drug discovery. nih.govacs.org For instance, derivatives of piperidin-4-one are being explored as potential treatments for diseases like Alzheimer's. nih.govacs.org

Overview of N-Acylation in Nitrogen Heterocycles

Various methods have been developed for the N-acylation of nitrogen heterocycles, ranging from the use of acyl chlorides and anhydrides to more modern catalytic approaches. elsevierpure.comrsc.org The choice of method often depends on the reactivity of the specific heterocycle and the desired acyl group to be introduced. elsevierpure.comelsevierpure.com For less nucleophilic nitrogen heterocycles, specialized activating agents or reaction conditions may be required to achieve efficient acylation. elsevierpure.comresearchgate.net

Scope and Research Focus on 1-Benzoyl-2-methylpiperidin-4-one

This article focuses specifically on the chemical compound 1-Benzoyl-2-methylpiperidin-4-one . This particular N-acylated piperidin-4-one derivative incorporates a benzoyl group on the nitrogen atom and a methyl group at the 2-position of the piperidine ring. The presence of these substituents introduces specific stereochemical and electronic features that are of interest for chemical and pharmacological research.

The research focus on 1-Benzoyl-2-methylpiperidin-4-one involves the investigation of its synthesis, chemical properties, and spectroscopic characterization. Understanding these fundamental aspects is crucial for exploring its potential as a synthetic intermediate and for elucidating its structure-activity relationships in various chemical and biological contexts. The study of this compound contributes to the broader understanding of how N-acylation and substitution patterns on the piperidin-4-one scaffold influence molecular properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

1-benzoyl-2-methylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-9-12(15)7-8-14(10)13(16)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHSDYAKLVNWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Benzoyl 2 Methylpiperidin 4 One

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a primary site for nucleophilic attack and condensation reactions, allowing for the modification of the piperidine (B6355638) ring.

Oxime Formation and Related Condensation Reactions

The ketone functionality of 1-benzoyl-2-methylpiperidin-4-one readily undergoes condensation reactions with primary amines and their derivatives. A common transformation is the formation of an oxime upon reaction with hydroxylamine (B1172632). This reaction is typically carried out by treating the piperidin-4-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), in a suitable solvent like ethanol. cabidigitallibrary.orgcore.ac.ukresearchgate.net The resulting oxime can exist as E and Z isomers, and the specific isomer formed can be influenced by the reaction conditions and the substitution pattern of the piperidine ring.

Beyond oximation, the C-4 carbonyl group can participate in other condensation reactions. For instance, Claisen-Schmidt condensations with aromatic aldehydes in the presence of an acid or base catalyst can yield α,β-unsaturated ketone derivatives. ugm.ac.id These reactions expand the carbon framework and introduce new points of functionality to the molecule.

Reductions of the Ketone Functionality

The ketone at C-4 can be reduced to the corresponding secondary alcohol, 1-benzoyl-2-methylpiperidin-4-ol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a key consideration.

Commonly employed reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄). clockss.orggoogle.comafasci.comgoogle.comresearchgate.net The stereoselectivity of the reduction, leading to either the cis or trans alcohol, is influenced by the steric hindrance around the carbonyl group, including the orientation of the methyl group at C-2 and the bulky N-benzoyl group. The use of more sterically demanding reducing agents or specific reaction conditions, such as the Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃), can alter the diastereomeric ratio of the resulting alcohols. nih.gov

Catalytic hydrogenation is another effective method for the reduction of the ketone. researchgate.netnih.govgoogle.com Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere can convert the ketone to the corresponding alcohol. The choice of catalyst and solvent can influence the reaction's efficiency and stereoselectivity.

Addition Reactions

The carbonyl group of 1-benzoyl-2-methylpiperidin-4-one is susceptible to attack by carbon nucleophiles, such as those generated in Grignard or Wittig reactions. These reactions are valuable for forming new carbon-carbon bonds at the C-4 position.

The Wittig reaction, for example, allows for the conversion of the carbonyl group into a methylene (B1212753) group (=CH₂) or a substituted olefin. kcl.ac.ukmasterorganicchemistry.commnstate.eduwikipedia.orglibretexts.org This is achieved by reacting the piperidinone with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and a phosphine (B1218219) oxide byproduct. This method provides a reliable way to introduce an exocyclic double bond at the C-4 position.

Reactions at the Piperidine Nitrogen (N-1)

The N-benzoyl group plays a crucial role in the reactivity of the piperidine nitrogen. It serves as a protecting group, influencing the properties of the molecule and providing a handle for further synthetic modifications.

Stability and Lability of the N-Benzoyl Group

The N-benzoyl group is generally stable under neutral and mildly acidic or basic conditions. However, it can be removed (debenzoylation) under more forcing conditions, such as strong acid or base hydrolysis. This lability allows for the unmasking of the secondary amine functionality of the piperidine ring, opening up avenues for further derivatization at the nitrogen atom. nih.govgoogle.comgoogle.com The presence of the bulky benzoyl group can also influence the conformational equilibrium of the piperidine ring. sphinxsai.comnih.gov

N-Alkylation and N-Acylation Reactions Post-Debenzoylation

Following the removal of the benzoyl group, the resulting 2-methylpiperidin-4-one, a secondary amine, becomes available for a variety of N-substitution reactions. N-alkylation can be achieved by reacting the secondary amine with alkyl halides or through reductive amination. afasci.comsmolecule.com Similarly, N-acylation can be accomplished by treating the amine with acyl chlorides or anhydrides in the presence of a base, allowing for the introduction of different acyl groups. googleapis.comnih.govresearchgate.net These reactions are fundamental in modifying the properties of the piperidine scaffold for various applications.

Modification at the 2-Methyl Group

Direct functionalization of the 2-methyl group on the 1-benzoyl-2-methylpiperidin-4-one scaffold is less commonly reported in the literature compared to reactions at the alpha-carbons of the ketone. The protons on the 2-methyl group are generally less acidic than those at the C-3 and C-5 positions, which are activated by the adjacent carbonyl group.

However, reactions involving the C-2 position of N-acyl piperidines are known. For instance, dehydrogenation of 2-methyl-1-piperidinyl derivatives using reagents like mercuric acetate-EDTA can lead to the formation of an iminium ion at the tertiary alpha-carbon of the piperidine ring. While this doesn't directly functionalize the methyl group itself, it modifies the C-2 position. The stereochemistry of reactions at other positions on the piperidine ring can be significantly influenced by the presence and orientation of the 2-methyl group. nsf.gov For N-acylpiperidines, the 2-methyl substituent can influence the conformational equilibrium of the ring. nsf.gov

Further research is required to fully explore selective reactions, such as radical halogenation or oxidation, specifically at the 2-methyl position in the presence of the more reactive alpha-ketone sites.

Functionalization of the Benzoyl Moiety

The benzoyl group attached to the piperidine nitrogen offers another site for derivatization through electrophilic aromatic substitution. The carbonyl group of the benzamide (B126) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions.

Standard aromatic functionalization reactions can be applied, allowing for the introduction of a wide range of substituents onto the phenyl ring. These modifications can significantly alter the electronic and steric properties of the molecule. A comprehensive review of benzoylpiperidine derivatives highlights that functionalization of the benzoyl moiety is a common strategy in medicinal chemistry.

Alternatively, substituted benzoyl chlorides can be used during the initial synthesis of the N-benzoylpiperidone structure to introduce desired functionalities from the outset.

Table 3: Electrophilic Aromatic Substitution on the Benzoyl Moiety

| Reaction | Reagents & Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrobenzoyl)-2-methylpiperidin-4-one |

| Halogenation | Br₂, FeBr₃ | 1-(3-Bromobenzoyl)-2-methylpiperidin-4-one |

| Sulfonation | Fuming H₂SO₄ | 3-(2-Methyl-4-oxopiperidine-1-carbonyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | 1-(3-Acetylbenzoyl)-2-methylpiperidin-4-one |

Conformational Analysis and Stereochemistry of 1 Benzoyl 2 Methylpiperidin 4 One Systems

Preferred Conformations of the Piperidin-4-one Ring

The piperidin-4-one ring, a six-membered heterocycle, can theoretically adopt several conformations to alleviate internal strain.

Chair, Boat, and Twist-Boat Conformations

Like cyclohexane, the piperidin-4-one ring most commonly adopts a chair conformation to minimize torsional and angle strain. asianpubs.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions. However, other higher-energy conformations such as the boat and twist-boat can also exist in equilibrium. researchgate.netacs.orgresearchgate.net The boat conformation is generally less stable due to eclipsing interactions and flagpole steric hindrance. researchgate.net The twist-boat is a more stable intermediate between the chair and boat forms. acs.orgresearchgate.net Studies on related N-acyl-2,6-diarylpiperidin-4-ones have shown that these compounds can exist in equilibrium between boat and chair conformations. researchgate.netniscpr.res.in In some instances, a distorted boat conformation has been observed in the crystal structure of related piperidone derivatives. chemrevlett.com

Influence of the N-Benzoyl Group on Ring Conformation

The introduction of an N-benzoyl group has a profound effect on the conformational preference of the piperidine (B6355638) ring. sphinxsai.com The delocalization of the nitrogen lone pair electrons into the benzoyl carbonyl group imparts a partial double bond character to the N-C(O) bond. niscpr.res.inniscpr.res.in This leads to a more planar sp2 hybridization at the nitrogen atom, which in turn influences the ring's geometry. acs.orgnih.gov This planarity can introduce significant steric strain, known as A(1,3) or pseudoallylic strain, between the N-benzoyl group and substituents at the C2 and C6 positions. niscpr.res.innih.gov To alleviate this strain, the piperidine ring may adopt non-chair conformations. For instance, N-benzoyl-2r,6c-diphenylpiperidin-4-ones have been suggested to exist largely in boat conformations. researchgate.net In some cases, an equilibrium between a boat form and an alternate chair form has been proposed for N-acyl-3-methylpiperidin-4-ones. sphinxsai.com The presence of the N-benzoyl group can also lead to the existence of rotational isomers (rotamers) due to restricted rotation around the N-C(O) bond, which can be observed by techniques like NMR spectroscopy at different temperatures. sphinxsai.com

Stereochemical Aspects of 2-Methyl Substitution

Equatorial vs. Axial Preference of the 2-Methyl Group

In simple 2-methylpiperidine (B94953) systems, the methyl group generally prefers the equatorial position to avoid 1,3-diaxial interactions. However, in N-acylated systems like 1-benzoyl-2-methylpiperidin-4-one, this preference can be reversed. researchgate.netcdnsciencepub.com The steric interaction between the bulky N-benzoyl group and an equatorial 2-methyl group (A(1,3) strain) can be severe enough to force the methyl group into the axial position, despite the resulting 1,3-diaxial interactions with other axial hydrogens. researchgate.netcdnsciencepub.comwuxiapptec.com Computational studies have shown that for N-acylpiperidines, the axial orientation of a 2-substituent is significantly favored over the equatorial one, with a calculated free energy difference (ΔG) of up to -3.2 kcal/mol. acs.orgnih.gov

A(1,3) Strain and Pseudoallylic Strain Effects

A(1,3) strain , also referred to as pseudoallylic strain , is a key factor governing the conformation of N-acylated piperidines. niscpr.res.innih.govnih.gov This strain arises from the steric repulsion between a substituent on an sp2-hybridized nitrogen (the benzoyl group) and an allylic substituent at the C2 position (the methyl group) when the latter is in the equatorial orientation. niscpr.res.innih.gov To minimize this unfavorable interaction, the molecule preferentially adopts a conformation where the 2-methyl group occupies the axial position. acs.orgnih.govresearchgate.netcdnsciencepub.com This forces the piperidine ring to potentially adopt a conformation that best accommodates an axial methyl group, which could be a flattened chair or a non-chair conformation. This effect has been demonstrated through nuclear magnetic resonance (NMR) studies on various acyl derivatives of 2-methylpiperidine. researchgate.netcdnsciencepub.com

Isomerism and Chiral Purity Considerations

The presence of a stereocenter at the C2 position (due to the methyl group) means that 1-benzoyl-2-methylpiperidin-4-one is a chiral molecule. wikipedia.org

This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers (R and S isomers). wikipedia.org These enantiomers have identical physical and chemical properties in an achiral environment but may exhibit different biological activities and interactions with other chiral molecules. wikipedia.org

A mixture containing equal amounts of both enantiomers is called a racemic mixture . wikipedia.org The synthesis of this compound without the use of chiral catalysts or starting materials will typically result in a racemic mixture. acs.orgkcl.ac.uk

Achieving a high degree of chiral purity , meaning a sample is enriched in one enantiomer over the other (expressed as enantiomeric excess or %ee), is often crucial for pharmaceutical applications. google.comgoogle.com This can be accomplished through methods like asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer, or through chiral resolution, which involves separating the enantiomers from a racemic mixture. google.comacs.org The ability to control the stereochemistry at the C2 position is a significant area of interest in organic synthesis to create structurally diverse molecules for applications such as drug discovery. acs.org

| Term | Definition | Relevance to 1-Benzoyl-2-methylpiperidin-4-one |

| Chair Conformation | The most stable conformation of a six-membered ring, resembling a chair. asianpubs.org | The piperidin-4-one ring predominantly adopts this conformation to minimize strain. asianpubs.org |

| Boat Conformation | A less stable conformation of a six-membered ring, resembling a boat. researchgate.net | Can exist in equilibrium with the chair form, influenced by the N-benzoyl group. researchgate.netniscpr.res.in |

| Twist-Boat Conformation | An intermediate conformation between the chair and boat forms, more stable than the boat. acs.orgresearchgate.net | Represents a potential energy minimum in the conformational landscape. acs.orgresearchgate.net |

| A(1,3) Strain | Steric strain between a substituent on a trigonal atom and an allylic substituent. niscpr.res.innih.gov | Forces the 2-methyl group into an axial position to avoid repulsion with the N-benzoyl group. researchgate.netcdnsciencepub.com |

| Pseudoallylic Strain | Another term for A(1,3) strain in systems with a partial double bond, like the N-C(O) bond. acs.orgnih.gov | Dictates the axial preference of the 2-methyl group. acs.orgnih.gov |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. wikipedia.org | The R and S isomers of 1-benzoyl-2-methylpiperidin-4-one. |

| Racemic Mixture | A 1:1 mixture of two enantiomers. wikipedia.org | The typical product of a non-stereoselective synthesis of this compound. |

| Chiral Purity | The degree to which a sample contains one enantiomer in excess of the other. google.com | An important consideration for potential pharmaceutical applications. google.com |

Dynamic Conformational Processes

The molecular structure of 1-benzoyl-2-methylpiperidin-4-one is not static; rather, it is subject to a variety of dynamic conformational processes. These processes, which occur rapidly at room temperature, include restricted rotation around the amide bond, ring inversion of the piperidine core, and equilibria between various conformers. Understanding these dynamic behaviors is crucial for a complete picture of the molecule's stereochemistry and is primarily achieved through techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. ox.ac.ukmontana.edu

Restricted Amide Bond Rotation and Rotameric Equilibria

A key dynamic feature of N-acylpiperidines, including 1-benzoyl-2-methylpiperidin-4-one, is the restricted rotation around the C(O)-N amide bond. researchgate.netsphinxsai.com The partial double-bond character of this linkage, arising from the delocalization of the nitrogen lone pair into the carbonyl group, creates a significant energy barrier to rotation. mdpi.comcdnsciencepub.com This restricted rotation leads to the existence of two distinct planar rotamers (or conformers), often designated as E and Z isomers, which can be observed and characterized by NMR spectroscopy, particularly at low temperatures where their interchange is slow on the NMR timescale. researchgate.netsphinxsai.com

At room temperature, the rapid interconversion between these rotamers often results in broadened, time-averaged signals in the NMR spectrum. As the temperature is lowered, the rate of rotation decreases, allowing for the resolution of separate signals for each distinct rotamer. researchgate.netresearchgate.net For example, studies on analogous N-acyl-t(3)-methyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones reveal two distinct sets of signals for the protons and carbons alpha to the nitrogen at reduced temperatures, confirming the presence of an E/Z equilibrium. researchgate.net The Z isomer is typically one where the carbonyl oxygen is syn to the C(2) substituent, while the E isomer has the carbonyl oxygen in an anti orientation. researchgate.net

The following table presents representative ¹H and ¹³C NMR chemical shift data for the E and Z rotamers of a closely related N-benzoyl-3-methyl-piperidone system, illustrating the distinct magnetic environments in each isomeric form. researchgate.net

Table 1: Representative NMR Chemical Shifts (ppm) for E and Z Rotamers of an N-Benzoyl-piperidone Analog. researchgate.net

| Isomer | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| E | H(2) | 4.77 |

| H(6) | 6.04-6.06 | |

| C(2) | 58.1 | |

| C(6) | 46.4 | |

| Z | H(2) | 5.61 |

| H(6) | 5.19 | |

| C(2) | 53.4 | |

| C(6) | 50.0 |

Ring Inversion and Conformational Preferences

In addition to amide bond rotation, the piperidine ring itself is conformationally mobile, capable of undergoing ring inversion between various chair and non-chair (e.g., boat or twist-boat) conformations. sphinxsai.comnih.gov For N-acylpiperidines with a substituent at the C-2 position, such as 1-benzoyl-2-methylpiperidin-4-one, the conformational equilibrium is significantly influenced by pseudoallylic strain, also known as A(1,3) strain. nih.govresearchgate.net This strain refers to the steric repulsion between the acyl group on the nitrogen and an equatorial substituent at the C-2 position.

To alleviate this A(1,3) strain, the molecule preferentially adopts a conformation where the 2-methyl group is in an axial orientation. nih.govresearchgate.net Computational studies on the related compound 1-(2-methyl-1-piperidyl)ethanone show that the axial conformer is favored by as much as -3.2 kcal/mol. nih.govacs.org While the chair conformation is generally the most stable, the energy difference to a twist-boat conformation can be relatively small (around 1.5 kcal/mol), suggesting that twist-boat forms can exist in equilibrium and may be populated, particularly when stabilized by intermolecular interactions. nih.govresearchgate.net

The dynamic equilibrium for the piperidine ring can therefore be complex, involving an exchange between a major chair conformation (with an axial 2-methyl group) and potentially minor populations of an alternative chair (with an equatorial 2-methyl group) and various twist-boat forms. sphinxsai.com Coupling constants derived from ¹H-NMR spectra are instrumental in deducing the predominant ring conformation; for instance, an equilibrium mixture of boat and alternate chair forms has been predicted for some N-acyl-3-methylpiperidin-4-ones based on observed coupling constants. researchgate.netsphinxsai.com

Energetics of Conformational Exchange

Variable-temperature NMR is the primary experimental technique used to quantify the energy barriers associated with these dynamic processes. ox.ac.ukmontana.eduresearchgate.net By analyzing the changes in the NMR line shapes as a function of temperature, particularly around the coalescence temperature (where the signals for two interconverting species merge into a single broad peak), the rate of exchange can be determined. mdpi.comorganicchemistrydata.org From the exchange rate (k) at the coalescence temperature (Tc), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. organicchemistrydata.orgresearchgate.net Studies on related cyclic amides have successfully used this line-shape analysis to determine the activation parameters for rotation. cdnsciencepub.comresearchgate.net For N-benzhydrylformamides, a related class of compounds, the rotational barrier for the formyl group was calculated to be in the range of 20–23 kcal/mol. mdpi.com This provides an estimate for the magnitude of the energy barrier expected for the N-benzoyl rotation in the title compound.

Table 2: Summary of Dynamic Processes in 1-Benzoyl-2-methylpiperidin-4-one Systems.

| Dynamic Process | Key Conformations/Isomers | Primary Influencing Factor | Experimental Probe |

|---|---|---|---|

| Amide Bond Rotation | E and Z rotamers | Partial double-bond character of C(O)-N bond | Variable-Temperature NMR (VT-NMR) |

| Piperidine Ring Inversion | Chair, Twist-Boat | A(1,3) Strain (Pseudoallylic Strain) | NMR Coupling Constants, VT-NMR |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data, which is crucial for the definitive assignment of a molecule's structure, is not available for 1-Benzoyl-2-methylpiperidin-4-one. This includes ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

¹H NMR Chemical Shifts and Coupling Patterns

Specific proton chemical shifts (δ) and coupling constants (J) for 1-Benzoyl-2-methylpiperidin-4-one have not been reported. Such data would be essential to determine the electronic environment of each proton and the dihedral angles between adjacent protons, providing insight into the conformation of the piperidine (B6355638) ring.

¹³C NMR Analysis and Carbon Environments

The ¹³C NMR spectrum, which provides information on the different carbon environments within the molecule, is also not documented for this specific compound. The chemical shifts of the carbonyl carbon, the carbons of the benzoyl group, and the carbons of the substituted piperidine ring are necessary for a complete structural analysis.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Advanced 2D NMR experiments are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like 1-Benzoyl-2-methylpiperidin-4-one. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be required to establish connectivity between protons and carbons and to determine the through-space proximity of atoms, which is vital for stereochemical and conformational analysis. However, no studies employing these techniques on the target compound have been identified.

Infrared (IR) Spectroscopy

Specific Infrared (IR) absorption data for 1-Benzoyl-2-methylpiperidin-4-one is not present in the available literature. An IR spectrum would reveal key functional groups present in the molecule.

Carbonyl Stretching Frequencies

The IR spectrum would be expected to show distinct stretching vibrations (ν) for the two carbonyl groups: the ketone at the 4-position of the piperidine ring and the amide of the N-benzoyl group. The precise wavenumbers of these absorptions would provide information about their electronic environment and potential for intramolecular interactions.

N-Benzoyl Signature Vibrations

In addition to the carbonyl stretch, the N-benzoyl group would exhibit other characteristic vibrations, including C-N stretching and aromatic C-H and C=C bending and stretching frequencies. Without experimental data, these specific vibrational frequencies for 1-Benzoyl-2-methylpiperidin-4-one remain undetermined.

Based on a comprehensive search of available scientific literature, specific experimental data for the spectroscopic and crystallographic characterization of 1-Benzoyl-2-methylpiperidin-4-one is not sufficiently available to construct the detailed article as requested. While general principles of mass spectrometry and X-ray crystallography are well-established, applying them specifically to this compound without published research findings would be speculative and not adhere to the required standards of scientific accuracy.

Therefore, the following sections on Mass Spectrometry and X-ray Crystallography for 1-Benzoyl-2-methylpiperidin-4-one cannot be completed at this time due to a lack of specific data in the public domain.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-Benzoyl-2-methylpiperidin-4-one, this process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or higher. mdpi.com

| Parameter | Predicted Value |

|---|---|

| Piperidine (B6355638) Ring Conformation | Chair or Twisted-Boat |

| C=O (Ketone) Bond Length | ~1.22 Å |

| C=O (Amide) Bond Length | ~1.24 Å |

| C-N (Amide) Bond Length | ~1.37 Å |

| C-N-C (Amide) Bond Angle | ~118° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. sioc-journal.cn These calculations determine the normal modes of vibration for the molecule.

The predicted vibrational frequencies from DFT calculations are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. nih.gov The analysis for 1-Benzoyl-2-methylpiperidin-4-one would identify characteristic peaks, such as the stretching vibrations of the two carbonyl groups (ketone and amide), which are expected in the 1650-1700 cm⁻¹ region. Other notable vibrations include C-H stretching of the aromatic and aliphatic parts, and C-N stretching of the piperidine ring. bohrium.com

| Vibrational Mode | Predicted Frequency Range (Scaled) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=O Stretch (Ketone) | 1680-1700 |

| C=O Stretch (Amide - Benzoyl) | 1650-1670 |

| Aromatic C=C Stretch | 1580-1600 |

| C-N Stretch (Piperidine Ring) | 1100-1200 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com A smaller gap suggests higher reactivity. For 1-Benzoyl-2-methylpiperidin-4-one, the HOMO is expected to be localized primarily on the electron-rich benzoyl group, while the LUMO may be distributed over the conjugated system.

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. uni-muenchen.dewuxiapptec.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). researchgate.netlibretexts.org For 1-Benzoyl-2-methylpiperidin-4-one, the most negative potential (red/yellow) is expected around the oxygen atoms of the ketone and benzoyl carbonyl groups, marking them as likely sites for hydrogen bonding and electrophilic interaction. researchgate.net

| Electronic Property | Predicted Finding |

|---|---|

| HOMO Energy | Localized on the benzoyl ring system |

| LUMO Energy | Distributed across the benzoyl-piperidone core |

| HOMO-LUMO Gap (ΔE) | ~4-5 eV, indicating good stability irjweb.comnih.gov |

| MEP Negative Regions | Located on carbonyl oxygen atoms |

| MEP Positive Regions | Located on hydrogen atoms of the piperidine ring |

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. encyclopedia.pub MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes conformation in a given environment (e.g., in a solvent like water). plos.org

For 1-Benzoyl-2-methylpiperidin-4-one, an MD simulation would involve placing the molecule in a simulated box of solvent molecules and applying a force field (e.g., AMBER, GROMOS) that defines the potential energy of the system. nih.gov The simulation, run over nanoseconds or longer, would allow for comprehensive conformational sampling. This can reveal the relative stabilities of different chair, boat, and twist-boat conformations of the piperidine ring and the rotational freedom of the benzoyl group. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov If 1-Benzoyl-2-methylpiperidin-4-one were part of a study to develop new therapeutic agents, QSAR could be employed to guide the design of more potent analogs. brieflands.comresearchgate.net

A QSAR study would involve:

Dataset: A series of piperidin-4-one derivatives with measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be constitutional, topological, geometrical, or electronic (many derived from DFT calculations, such as HOMO/LUMO energies, dipole moment, etc.). usb.ac.ir

Model Building: Statistical methods, like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Algorithm (GFA), are used to create an equation that links the descriptors to the activity. brieflands.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For piperidone derivatives, studies have shown that descriptors related to molecular shape, density, and electronic properties (like HOMO energy and dipole moment) are often crucial for their activity. brieflands.com

Molecular Docking Studies (for investigating binding interactions)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level.

In a docking study of 1-Benzoyl-2-methylpiperidin-4-one, the 3D structure of the compound (obtained from DFT optimization) would be placed into the binding site of a target protein of interest. Docking algorithms, such as those in AutoDock or GEMDOCK, would then sample a vast number of possible conformations and orientations of the ligand within the binding site, scoring each based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.govdntb.gov.ua

The results would provide a predicted binding energy, with more negative values indicating stronger binding. Crucially, it would also reveal the specific interactions that stabilize the complex, such as hydrogen bonds (e.g., involving the carbonyl oxygens), hydrophobic interactions (with the benzoyl ring), and van der Waals forces. acs.org Such studies on related piperidines have been used to investigate their potential as anticancer agents or inhibitors of viral proteins. nih.govdntb.gov.ua

| Parameter | Predicted Finding |

|---|---|

| Potential Biological Target | Kinase, Protease, or Receptor (based on similar scaffolds) |

| Predicted Binding Energy | -6 to -9 kcal/mol (typical range for drug-like molecules) |

| Key Hydrogen Bond Acceptors | Ketone and Amide Carbonyl Oxygens |

| Key Hydrophobic Interactions | Benzoyl Ring with nonpolar residues (e.g., Leu, Val, Phe) |

| Predicted Interacting Residues | Amino acids like Asp, Ser, Tyr (for H-bonds); Leu, Phe (for hydrophobic contact) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. uni-muenchen.de This analysis provides quantitative information about electron density distribution, orbital hybridization, and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov A key aspect of NBO analysis is the evaluation of second-order perturbation theory energy, E(2), which quantifies the stabilization energy associated with electron delocalization from a donor NBO to an acceptor NBO. uni-muenchen.de

For a molecule like 1-Benzoyl-2-methylpiperidin-4-one, an NBO analysis could provide valuable insights into:

The nature of the amide bond between the benzoyl group and the piperidine nitrogen.

Hyperconjugative interactions involving the methyl group and the piperidine ring.

The electronic environment around the carbonyl group at the 4-position of the piperidine ring.

Despite the utility of this method, dedicated NBO analysis data for 1-Benzoyl-2-methylpiperidin-4-one are not available in the reviewed scientific literature.

Topological Analysis (e.g., Hirshfeld Surface Analysis)

Topological analysis methods are used to investigate and visualize intermolecular interactions within a crystal lattice. Hirshfeld surface analysis is a prominent technique in this area, mapping the electron distribution of a molecule within a crystal to understand how neighboring molecules interact. iucr.orgnih.gov

For 1-Benzoyl-2-methylpiperidin-4-one, a Hirshfeld surface analysis would require single-crystal X-ray diffraction data. Such an analysis would reveal:

The dominant intermolecular forces governing the crystal packing.

The presence and nature of any hydrogen bonds, for instance, involving the carbonyl oxygen.

π-π stacking interactions that might occur between the benzoyl groups of adjacent molecules.

As with NBO analysis, specific Hirshfeld surface analysis studies for 1-Benzoyl-2-methylpiperidin-4-one have not been found in the published literature. Therefore, a detailed, data-driven discussion of its intermolecular interactions is not possible at this time.

Biological Activity and Medicinal Chemistry Potential of Piperidin 4 One Scaffolds

General Biological Significance of Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. encyclopedia.pubnih.govresearchgate.net Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to molecules, such as enhanced membrane permeability, metabolic stability, and specific binding to biological targets. researchgate.net This versatile scaffold is found in numerous classes of drugs, highlighting its broad biological significance. encyclopedia.pubijnrd.org

Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, antimalarial, analgesic, and antipsychotic effects. ijnrd.orgdut.ac.za They are key components in medications for treating a variety of conditions such as allergies (e.g., fexofenadine, loratadine), psychosis (e.g., haloperidol, risperidone), and pain (e.g., meperidine). ijnrd.orgwikipedia.orgmarketresearchintellect.com The biological activity of piperidine derivatives is highly dependent on the nature and stereochemistry of the substituents attached to the ring. dut.ac.za

Many naturally occurring alkaloids owe their potent biological effects to the presence of a piperidine core. encyclopedia.pub For instance, piperine, the main alkaloid in black pepper, demonstrates antioxidant, anti-inflammatory, and anticancer properties. encyclopedia.pubtaylorandfrancis.com Other notable examples include lobeline (B1674988) from Indian tobacco, the fire ant toxin solenopsin, and coniine from poison hemlock. wikipedia.org The structural diversity of these natural compounds has inspired the development of numerous synthetic piperidine-based drugs. encyclopedia.pub In medicinal chemistry, the piperidine moiety can act as a pharmacophore, directly interacting with the active sites of enzymes or receptors, or serve as a structural scaffold to orient other functional groups for optimal biological activity. nih.gov

In Vitro Antioxidant Activity of Piperidin-4-one Derivatives

Piperidin-4-one derivatives have garnered significant attention for their potential as antioxidant agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The ability of piperidin-4-one compounds to counteract these harmful species makes them promising candidates for therapeutic development.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of piperidin-4-one derivatives is frequently evaluated using in vitro radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods employed. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radicals, DPPH or ABTS radical cation (ABTS•+), respectively, is measured by a decrease in absorbance, indicating the compound's scavenging potential.

Studies have shown that the substitution pattern on the piperidin-4-one ring significantly influences its radical scavenging activity. For instance, research on a series of piperidin-4-one derivatives has demonstrated that the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on the aromatic rings attached to the piperidin-4-one core often enhances the antioxidant activity. This is attributed to the increased ability of the molecule to donate a hydrogen atom to stabilize the free radicals.

Reducing Power Assays (e.g., FRAP, CUPRAC)

Reducing power is another important indicator of a compound's antioxidant potential. The Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays are widely used to assess this property. These methods are based on the ability of an antioxidant to reduce a metal ion complex, specifically from Fe³⁺ to Fe²⁺ in the FRAP assay and from Cu²⁺ to Cu¹⁺ in the CUPRAC assay. The extent of the color change, which is proportional to the concentration of the reduced metal ion, provides a measure of the compound's reducing power.

Similar to radical scavenging activities, the reducing power of piperidin-4-one derivatives is closely linked to their chemical structure. The presence and position of substituent groups on the piperidin-4-one scaffold can modulate the electron-donating ability of the molecule, thereby affecting its capacity to reduce ferric or cupric ions. Research has indicated that compounds with certain structural features, such as specific heterocyclic rings or substituted aryl groups, can exhibit significant reducing power, further underscoring their potential as effective antioxidants.

In Vitro Antimicrobial Activity (Antibacterial and Antifungal)

Piperidin-4-one derivatives have emerged as a promising class of compounds with significant in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. ijnrd.org The versatile nature of the piperidin-4-one scaffold allows for structural modifications that can lead to potent and selective antimicrobial agents. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

The antimicrobial efficacy of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have reported that certain piperidin-4-one derivatives exhibit MIC values comparable to or even better than some commercially available antibiotics and antifungal drugs.

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial activity of piperidin-4-one derivatives is intricately linked to their structural features. The nature, position, and stereochemistry of substituents on the piperidine ring play a crucial role in determining their potency and spectrum of activity.

Key structural aspects that influence antimicrobial efficacy include:

Substituents on the Nitrogen Atom: The group attached to the nitrogen atom of the piperidine ring can significantly impact activity. For example, the introduction of bulky or lipophilic groups can enhance antimicrobial effects, likely by facilitating penetration through the microbial cell membrane.

Substituents at the C-3 and C-5 Positions: Modifications at these positions have been shown to modulate both the potency and selectivity of the antimicrobial action. The presence of certain functional groups can lead to enhanced interactions with microbial targets.

Stereochemistry: The spatial arrangement of substituents on the piperidin-4-one ring can be a decisive factor in antimicrobial efficacy. Different stereoisomers of the same compound can exhibit vastly different levels of activity, highlighting the importance of stereospecific interactions with biological targets within the microbes.

Research into the structure-activity relationships of these compounds is ongoing and aims to elucidate the precise molecular features required for optimal antimicrobial activity. This knowledge is vital for the rational design of new and more effective piperidin-4-one-based antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Enzyme Inhibition and Receptor Modulation Potentials

The piperidin-4-one scaffold is a versatile platform for the development of compounds that can act as enzyme inhibitors or receptor modulators, making them attractive for treating a wide range of diseases.

Piperidin-4-one derivatives have been investigated for their ability to inhibit various enzymes. A notable area of research is their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the management of Alzheimer's disease. mdpi.com The piperidine ring can interact with the catalytic or peripheral anionic sites of these enzymes, and modifications to the scaffold can lead to potent and selective inhibitors. encyclopedia.pub For instance, the introduction of a benzyl (B1604629) group on the piperidine nitrogen has been a successful strategy in designing AChE inhibitors. encyclopedia.pub

In addition to cholinesterases, piperidin-4-one derivatives have shown inhibitory activity against other enzymes. Their ability to be functionalized at various positions allows for the fine-tuning of their interactions with the active sites of target enzymes.

The piperidin-4-one core is also a key structural element in molecules designed to modulate the function of various receptors. The conformational flexibility of the piperidine ring allows it to adopt a geometry that is complementary to the binding pockets of different receptors. This has led to the development of piperidin-4-one derivatives with activity at a range of receptor types, including opioid and sigma receptors, which are important targets for pain management and neurological disorders. The specific substituents on the piperidin-4-one ring dictate the receptor subtype selectivity and whether the compound acts as an agonist or antagonist.

The continued exploration of piperidin-4-one derivatives as enzyme inhibitors and receptor modulators holds significant promise for the discovery of novel therapeutic agents.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. acgpubs.org The piperidin-4-one scaffold has been extensively explored for developing novel AChE inhibitors. acgpubs.orgbenthamdirect.comsemanticscholar.org Donepezil (B133215), a leading drug for Alzheimer's treatment, itself contains a 1,4-disubstituted piperidine core, which has spurred research into more potent and selective analogues. semanticscholar.orgacs.org

Research has shown that α,β-unsaturated carbonyl-based piperidin-4-one derivatives can be effective AChE inhibitors. acgpubs.org For instance, a series of compounds synthesized through the Claisen-Schmidt condensation of N-benzyl-4-piperidinone with various aromatic aldehydes demonstrated significant inhibitory activity. acgpubs.org Molecular docking studies suggest that the phenyl moieties attached to the piperidinone core can interact with both the acyl-binding pocket and the peripheral anionic site (PAS) of the AChE enzyme, which is crucial for potent inhibition. acgpubs.org The presence of an N-benzylpiperidine group, in particular, has been noted to contribute to the inhibitory potency. acgpubs.org

Further modifications, such as creating derivatives of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one, a key intermediate of donepezil, have yielded compounds with nanomolar IC50 values against AChE. benthamdirect.com These studies highlight that for effective binding and inhibition, a molecule should ideally interact with both the peripheral site and the active site of the enzyme. benthamdirect.com

Table 1: Examples of Piperidin-4-one Derivatives as Acetylcholinesterase Inhibitors

| Compound | Structure | AChE IC50 (µM) | Source |

|---|---|---|---|

| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | α,β-unsaturated carbonyl derivative | 12.55 | acgpubs.org |

| Donepezil Analogue (17i) | Carboxamide of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one | 0.042 (42 nM) | benthamdirect.com |

| Hydroxypyridin-4-one derivative (VIId) | ((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one | 0.143 (143.090 nM) | nih.gov |

Serotonin (B10506) 5-HT1A Receptor Agonism

The serotonin 5-HT1A receptor is a key target for treating anxiety and depression. acs.org Piperidine and its derivatives, particularly arylpiperazines, have been a cornerstone in the development of 5-HT1A receptor ligands. acs.orgnih.gov While much of the focus has been on arylpiperazine structures, the core piperidine moiety is crucial for interaction with the receptor. acs.org

Studies on 1-aryl-4-[1-tetralin)alkyl]piperazines have shown that modifications to the piperazine (B1678402) ring, which contains a piperidine-like structure, can lead to very low IC50 values (as low as 0.3 nM) for the 5-HT1A receptor and high selectivity over other receptors like dopamine (B1211576) D2 and alpha-1 adrenergic receptors. nih.gov The development of selective 5-HT1A agonists is considered a promising avenue for new therapeutics. acs.org For instance, buspirone (B1668070) and gepirone, both containing a piperazine moiety, are approved for generalized anxiety disorder and major depressive disorder, respectively. acs.org The constrained piperidine-type amine moiety is a significant factor in achieving high affinity and selectivity for the 5-HT1A receptor. acs.org

Sigma-1 Receptor Ligand Activity

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of neurological and neurodegenerative disorders, including Alzheimer's disease and neuropathic pain. nih.govresearchgate.net The piperidine moiety is a hallmark pharmacophore for binding to both sigma-1 and sigma-2 receptors. researchgate.net The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is considered a privileged structure in the design of sigma receptor ligands due to its metabolic stability and presence in many bioactive molecules. researchgate.net

Research into converting selective sigma-1 ligands into compounds with mixed or selective sigma-2 affinity has utilized the piperidine scaffold. ucl.ac.be For example, a highly selective sigma-1 antagonist was successfully modified into a series of compounds with high, mixed affinity for both sigma-1 and sigma-2 receptors. ucl.ac.be Furthermore, studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have identified them as selective sigma-1 receptor ligands. researchgate.net The development of dual-target ligands, such as those that also inhibit cholinesterases, is an active area of research. nih.gov For example, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one, a compound containing a piperidine-like azepane ring, showed a Ki value for σ1 of 27.2 nM and also demonstrated dual inhibitory capacity against acetyl- and butyrylcholinesterase. nih.gov

Table 2: Sigma-1 Receptor Binding Affinity of Piperidine Derivatives

| Compound Class/Example | Ki (nM) for σ1 Receptor | Selectivity | Source |

|---|---|---|---|

| 6-(3-(Piperidin-1-yl)propoxy)-4H-chromen-4-one | 65.5 | σ2/σ1 = 130 | nih.gov |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | 27.2 | σ1/σ2 = 28 | nih.gov |

| 4-pyridylpiperidine derivative (12) | 4.5 | High vs σ2 | acs.org |

Other Enzyme/Receptor Interactions

The versatile piperidin-4-one scaffold has been shown to interact with a variety of other biological targets beyond those previously mentioned. researchgate.netscispace.com For instance, derivatives of piperidine have been investigated as inhibitors of the NEDD8-activating enzyme (NAE), which is involved in regulating key cellular proteins. acs.org Additionally, piperidine-4-carboxamide derivatives have been designed as potent inhibitors of the CCR5 receptor, a crucial co-receptor for HIV-1 entry into cells. nih.gov Some of these derivatives have shown inhibitory activity equivalent to the control drug maraviroc (B1676071) in in vitro assays. nih.gov

Furthermore, piperidine-based compounds have been developed as dual-acting ligands for the histamine (B1213489) H3 and sigma-1 receptors, which have potential applications in treating nociceptive and neuropathic pain. acs.org The piperidine ring in these compounds is a critical structural feature for their dual activity. acs.org The antioxidant potential of piperidine-containing compounds has also been explored, with some derivatives showing promising activity in scavenging free radicals and chelating ferrous ions. scispace.com

Antiproliferative and Anticancer Research (in vitro cellular models)

The piperidin-4-one scaffold is a prominent feature in a wide range of compounds investigated for their antiproliferative and anticancer properties. nih.govnih.govresearchgate.net These compounds have demonstrated cytotoxicity against various human cancer cell lines, including those of the breast, colon, ovary, and hematological malignancies. nih.govjapsonline.comjapsonline.com

A variety of substituted piperidin-4-ones have shown significant anticancer activity. nih.gov For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anticancer agents, with some compounds effectively reducing the growth of several hematological cancer cell lines. nih.gov Similarly, novel spiro[chroman-2,4′-piperidin]-4-one derivatives have been synthesized and shown to be potent cytotoxic agents against human breast, ovarian, and colorectal cancer cell lines. japsonline.comjapsonline.com One such compound with a sulfonyl spacer exhibited IC50 values in the sub-micromolar to low micromolar range. japsonline.comjapsonline.com

The introduction of different substituents on the piperidin-4-one ring can significantly influence the antiproliferative activity. For instance, in a study of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds, those with a piperidin-4-yl methanol (B129727) moiety were found to be promising anticancer agents, while trimethoxyphenyl derivatives were less suitable. mdpi.com

Table 3: In Vitro Antiproliferative Activity of Piperidin-4-one Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Source |

|---|---|---|---|

| Spiro[chroman-2,4′-piperidin]-4-one (Compound 16) | MCF-7 (Breast), A2780 (Ovarian), HT-29 (Colorectal) | 0.31 - 5.62 | japsonline.comjapsonline.com |

| 1-(α-Chloroacetyl)-(3E,5E)-3,5-bis(benzylidene)-piperidin-4-one | Various | Not specified, but active | d-nb.info |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II & IV) | Hematological cancer cell lines | Not specified, but reduced growth | nih.gov |

Mechanistic Investigations (e.g., cell cycle analysis)

To understand how piperidin-4-one derivatives exert their anticancer effects, mechanistic studies have been conducted, often focusing on their impact on the cell cycle and apoptosis (programmed cell death). japsonline.comnih.govnih.gov

Several studies have shown that piperidin-4-one compounds can induce apoptosis in cancer cells. japsonline.comjapsonline.com For example, the most active spiro[chroman-2,4′-piperidin]-4-one derivative was found to induce early apoptosis in MCF-7 breast cancer cells. japsonline.comjapsonline.com This was accompanied by an increase in the population of cells in the sub-G1 and G2-M phases of the cell cycle, indicating cell cycle arrest. japsonline.comjapsonline.com Similarly, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov

The ability of these compounds to halt the cell cycle at specific checkpoints is a common mechanism of action. nih.govnih.gov For instance, some piperidine derivatives have been shown to arrest the cell cycle in the G1/G0 or S phase, thereby preventing cancer cell proliferation. nih.govnih.gov In some cases, the mechanism involves the inhibition of key enzymes like topoisomerase I/II, which are essential for DNA replication and repair. nih.gov

Design Principles for Novel Bioactive Piperidin-4-one Analogues

The design of new, potent, and selective bioactive compounds based on the piperidin-4-one scaffold relies on established medicinal chemistry principles, including structure-activity relationship (SAR) studies, fragment-based design, and bioisosteric replacement. semanticscholar.orgnih.govresearchgate.net The versatility of the piperidin-4-one nucleus allows for systematic modifications to optimize interactions with biological targets. researchgate.net

Key design considerations include:

Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can significantly enhance biological activity and selectivity. semanticscholar.orgacs.org For example, in the context of AChE inhibitors, additional substitutions on the piperidine ring of donepezil-like structures can lead to an improved pharmacological profile by better fitting into the enzyme's binding pocket. semanticscholar.orgacs.org Chiral piperidine scaffolds are also increasingly used to improve physicochemical and pharmacokinetic properties, as well as biological activity and selectivity. thieme-connect.com

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. For instance, the N-benzyl group is known to contribute to AChE inhibitory potency. acgpubs.org In other cases, attaching different functional groups, such as acyl or sulfonyl groups, can modulate activity against various targets. diva-portal.org

Modifications at C3 and C5: The positions alpha to the carbonyl group are frequently used for condensation reactions, such as the Claisen-Schmidt condensation, to introduce aryl or heteroaryl groups. acgpubs.org The nature and substitution pattern of these aromatic rings are crucial for activity, as seen in both AChE inhibitors and anticancer agents. nih.govacgpubs.org

Hybrid Molecules and Fragment-Based Design: Combining the piperidin-4-one scaffold with other known pharmacophores is a common strategy. researchgate.net For example, creating hybrids of piperidine with benzophenone (B1666685) has led to compounds with specific anticancer activity. researchgate.net Similarly, a "Y-shape" pharmacophore model has been used to design piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. nih.gov

By systematically applying these design principles, researchers can continue to develop novel piperidin-4-one analogues with improved potency, selectivity, and drug-like properties for a wide range of therapeutic applications.

Structure Activity Relationship Sar Studies and Future Research Directions

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1-benzoyl-2-methylpiperidin-4-one derivatives can be significantly altered by the introduction of various substituents on both the benzoyl moiety and the piperidine (B6355638) ring. These modifications influence the compound's interaction with biological targets, thereby affecting its potency and selectivity.

Role of Benzoyl Moiety Modifications

Modifications to the benzoyl moiety of benzoylpiperidine derivatives have been shown to be crucial in determining their biological activity. The nature and position of substituents on the phenyl ring can dramatically alter the compound's affinity and efficacy for various biological targets.

For instance, in the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the substitution on the benzoyl group plays a critical role. The presence of an i-propyl group in the para position of the benzoyl moiety, combined with a fluorine atom on a phenolic group elsewhere in the molecule, resulted in a potent and reversible inhibitor with an IC50 value of 80 nM on the isolated enzyme. nih.gov This highlights the importance of hydrophobic interactions within the enzyme's active site. Further studies on benzylpiperidine derivatives, which share structural similarities, revealed that moving a trifluoromethyl (CF3) group on a pyridine (B92270) ring (a bioisostere of the benzoyl ring) from the 5th to the 4th position improved the IC50 value tenfold, from 133.9 nM to 13.1 nM. nih.gov Combining this modification with a fluorine atom on the phenolic ring led to a synergistic effect, resulting in an IC50 of 2.0 nM. nih.gov

In the development of antipsychotic agents targeting serotoninergic and dopaminergic receptors, the 4-(p-fluorobenzoyl)piperidine fragment is a recurring and crucial feature for anchoring the ligand to the 5-HT2A receptor. nih.gov Similarly, for inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, replacing the ketone linker of a benzophenone (B1666685) with a heteroatom linker like an anilino group led to a minor improvement in activity, suggesting a hydrogen bond acceptor at this position is important for binding. nih.gov

The following table summarizes the impact of various benzoyl moiety modifications on the biological activity of related piperidine compounds:

| Compound Class | Modification | Impact on Biological Activity | Reference |

| MAGL Inhibitors | i-propyl group at para-position of benzoyl moiety | Potent reversible inhibition (IC50 = 80 nM) | nih.gov |

| MAGL Inhibitors | 4-CF3 pyridine ring (bioisostere) | 10-fold improvement in IC50 (13.1 nM) | nih.gov |

| MAGL Inhibitors | Combination of 4-CF3 pyridine and para-fluoro on phenolic ring | Synergistic effect, IC50 = 2.0 nM | nih.gov |

| 5-HT2A Receptor Ligands | 4-(p-fluorobenzoyl)piperidine | Crucial for receptor anchorage | nih.gov |

| MenA Inhibitors | Replacement of ketone with anilino linker | Minor improvement in inhibitory activity | nih.gov |

Influence of 2-Methyl and Other Piperidine Ring Substitutions

Substituents on the piperidine ring, including the 2-methyl group, significantly influence the stereochemistry and conformational preferences of the molecule, which in turn affects its biological activity.

In a study on donepezil (B133215) analogues, which are acetylcholinesterase inhibitors, the presence of an additional methyl group on the piperidine ring was found to be generally detrimental to the drug's inhibitory activity. acs.org However, the stereochemistry of this substitution was critical. The syn-substituted methyl compounds were significantly more active than their anti-substituted counterparts. acs.org Specifically, the (2S,4S)-syn-substituted diastereomers were approximately 24 times more active than the (2R,4S)-anti-substituted analogs, demonstrating that the relative stereochemistry of substituents at positions 2 and 4 profoundly impacts inhibitory activity. acs.org

Computational studies on N-acylpiperidines have shown that a 2-methyl substituent strongly favors an axial orientation due to pseudoallylic strain, with a calculated energy difference of up to -3.2 kcal/mol compared to the equatorial orientation. acs.org This conformational preference can have significant implications for how the molecule fits into a protein's binding site.

Furthermore, N-substitution on the piperidine ring is a common strategy to modulate activity. For example, N-alkylation and N-acylation of diarylidenepiperidin-4-ones have been reported to increase their cytotoxic activity against cancer cell lines. cu.edu.eg In the context of 5-HT6 receptor ligands, replacement of a methyl group at the R2 position with an ethyl group resulted in a 2-3 fold decrease in binding affinity. tandfonline.com

The table below illustrates the effect of piperidine ring substitutions on biological activity:

| Compound Class | Modification | Impact on Biological Activity | Reference |

| Donepezil Analogues | Additional methyl group on piperidine | Generally detrimental to inhibitory activity | acs.org |

| Donepezil Analogues | (2S,4S)-syn-methyl substitution vs. (2R,4S)-anti | syn is ~24 times more active | acs.org |

| N-Acylpiperidines | 2-methyl substituent | Strongly favors axial orientation | acs.org |

| Diarylidenepiperidin-4-ones | N-alkylation or N-acylation | Increased cytotoxic activity | cu.edu.eg |

| 5-HT6 Receptor Ligands | R2 position: ethyl vs. methyl | 2-3 fold decrease in binding affinity with ethyl | tandfonline.com |

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a crucial tool in modern drug discovery, enabling the design of novel ligands with desired biological activities. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor.

For sigma-1 (σ1) receptor ligands, a general pharmacophore model includes a central amine site flanked by two hydrophobic domains. nih.gov The chains connecting the amine to the aromatic rings can contain polar substituents like oxygen or sulfur. nih.gov This model has guided the design of 1,4-disubstituted piperidines with high affinity for the σ1 receptor. nih.gov

In the development of 5-HT2A receptor antagonists, a pharmacophore model has been proposed that requires two aryl substituents separated by a specific distance from an amine moiety. uni-mainz.de This model helps to explain the binding of various arylpiperidines to 5-HT2 receptors.

For tyrosinase inhibitors, a set of piperazine (B1678402)/piperidine amides were designed based on modifications to three regions of the molecule. acs.org Docking studies revealed that hydrophobic benzyl (B1604629) groups contributed to higher potency, with benzylpiperidines showing a good balance of activity and favorable physicochemical properties. acs.org

Development of New Synthetic Strategies for Diverse Analogues

The synthesis of diverse analogs of 1-benzoyl-2-methylpiperidin-4-one is essential for comprehensive SAR studies. Various synthetic strategies have been developed to access a wide range of derivatives.

One common approach involves the functionalization of a pre-formed benzoylpiperidine scaffold. This can be achieved by reacting piperidine hydrochlorides with appropriately substituted benzoic acids in the presence of a condensing agent like HATU. nih.gov Another method is the Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylpiperidine-4-carboxamide as a key reagent. nih.gov

A concise and high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidones from divinyl ketones. acs.org These piperidones can then be converted into a variety of analogs. Additionally, a green chemistry approach for the synthesis of N-substituted piperidones has been developed, offering significant advantages over the classical Dieckman condensation. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The benzoylpiperidine scaffold is present in a wide array of bioactive molecules with diverse therapeutic applications, including anticancer, antipsychotic, antithrombotic, and neuroprotective agents. nih.gov Research is ongoing to explore new biological targets and therapeutic uses for derivatives of 1-benzoyl-2-methylpiperidin-4-one.

Recent studies have investigated the potential of piperidine derivatives as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases. mdpi.com By combining structural features of known NLRP3 inhibitors, novel benzo[d]imidazole-2-one derivatives with a piperidine moiety were synthesized and shown to inhibit NLRP3-dependent pyroptosis and IL-1β release. mdpi.com

Furthermore, piperidine derivatives are being explored as inhibitors of MenA in Mycobacterium tuberculosis, offering a potential new strategy to combat this persistent pathogen. nih.gov Combination therapy studies have shown that these inhibitors can act synergistically with other ETC-targeting agents. nih.gov

Advanced Computational Methods for Predictive Modeling

Advanced computational methods are increasingly being used to predict the properties and biological activities of molecules, thereby accelerating the drug discovery process.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its target receptor. dntb.gov.ua For example, docking studies of piperidine derivatives with the σ1 receptor have helped to rationalize their binding affinities and selectivities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

In addition to docking and QSAR, more advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of ligand-receptor complexes over time. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also crucial for evaluating the drug-like properties of new compounds early in the discovery pipeline. dntb.gov.ua

Challenges and Opportunities in Piperidin-4-one Research

The piperidin-4-one nucleus is a well-established pharmacophore, forming the backbone of numerous synthetic compounds with a wide array of biological activities. eurekaselect.com However, the exploration of its full therapeutic potential is not without its difficulties. Researchers in this field face several challenges, from synthetic complexities to nuanced structure-activity relationship (SAR) studies. Overcoming these hurdles presents significant opportunities for the discovery of novel and more effective therapeutic agents.

One of the primary challenges in piperidin-4-one research lies in its synthesis, particularly concerning stereochemistry. The creation of specific stereoisomers can be difficult, especially when multiple chiral centers are present. For instance, in compounds like 1-Benzoyl-2-methylpiperidin-4-one, the substituent at the C-2 position introduces a chiral center, the control of which is crucial as different stereoisomers can exhibit vastly different biological activities and metabolic profiles. The synthesis of such substituted piperidin-4-ones often involves multi-component reactions like the Mannich reaction, where achieving high enantio- and diastereoselectivity can be a significant hurdle. eurekaselect.comru.nl The steric hindrance imposed by substituents, especially those in close proximity to each other, can further complicate synthetic strategies and limit the accessibility of certain derivatives. ru.nl

Furthermore, establishing clear and predictive structure-activity relationships (SAR) for piperidin-4-one derivatives can be complex. The biological activity of these compounds is often influenced by a delicate interplay of steric and electronic effects of the substituents on the piperidine ring. For example, modifications to the N-benzoyl group can significantly impact activity, with substitutions on the phenyl ring altering properties like lipophilicity and receptor binding affinity. scispace.comnih.gov Similarly, the size and nature of the substituent at the C-2 position can have a detrimental or beneficial effect on the compound's inhibitory activity. acs.org Understanding the synergistic or antagonistic effects of multiple substituents simultaneously is a key challenge that requires extensive and systematic studies.

Despite these challenges, the field of piperidin-4-one research is ripe with opportunities. The versatility of the piperidin-4-one scaffold allows for extensive chemical modifications, opening up avenues for the development of new drugs targeting a wide range of diseases. There is a significant opportunity to develop novel synthetic methodologies that offer better control over stereochemistry and allow for the creation of diverse compound libraries for high-throughput screening. eurekaselect.com The use of green solvents and more environmentally friendly synthetic routes is also a growing area of interest. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzoyl-2-methylpiperidin-4-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures, such as nucleophilic substitution or condensation reactions. For example, benzoylation of 2-methylpiperidin-4-one precursors under controlled pH and temperature ensures regioselectivity. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF) and catalyst selection (e.g., triethylamine for acid scavenging).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1-Benzoyl-2-methylpiperidin-4-one?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm benzoyl group attachment. For example, downfield shifts in carbonyl carbons (~200 ppm) confirm benzoylation .

- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths/angles and validates stereochemistry. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 232.1443 for CHNO).

Q. What safety protocols are recommended for handling 1-Benzoyl-2-methylpiperidin-4-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .